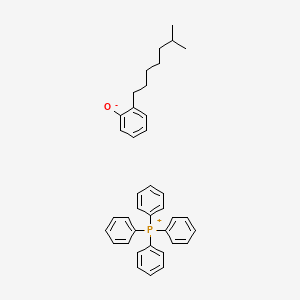
2-(6-methylheptyl)phenolate;tetraphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is a complex organic compound that combines a phenolate ion with a tetraphenylphosphanium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(6-methylheptyl)phenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenols.
Substitution: The phenolate ion can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
2-(6-methylheptyl)phenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives
作用機序
The mechanism of action of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium involves the interaction of the phenolate ion with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The tetraphenylphosphanium cation can stabilize the phenolate ion, enhancing its reactivity .
類似化合物との比較
Similar Compounds
Phenol: A simpler compound with similar reactivity but lacking the tetraphenylphosphanium cation.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium cation but lacks the phenolate ion.
Quinones: Oxidized derivatives of phenols with different reactivity and applications
Uniqueness
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is unique due to the combination of the phenolate ion and the tetraphenylphosphanium cation. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it valuable in various applications .
特性
CAS番号 |
94481-65-9 |
|---|---|
分子式 |
C38H41OP |
分子量 |
544.7 g/mol |
IUPAC名 |
2-(6-methylheptyl)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChIキー |
VYPQMQJRYHUVSO-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















